molecular formula C13H15BrO2 B1498267 ethyl 5-bromo-2-(but-3-enyl)benzoate CAS No. 1131587-75-1

ethyl 5-bromo-2-(but-3-enyl)benzoate

Cat. No.: B1498267
CAS No.: 1131587-75-1
M. Wt: 283.16 g/mol
InChI Key: KTHQHNDCUFKMOZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(but-3-enyl)benzoate (CAS 1131587-75-1) is a high-purity benzoic acid ester derivative supplied for research and development purposes. With a molecular formula of C13H15BrO2 and a molecular weight of 283.16 g/mol , this compound is characterized by the presence of two key functional groups: a bromo substituent on the aromatic ring and a terminal but-3-enyl chain. These features make it a valuable synthetic intermediate, or building block, in organic chemistry. The terminal alkene in the but-3-enyl side chain is highly versatile and can participate in various transformation reactions, such as olefin metathesis, hydrofunctionalization, and cycloadditions, enabling researchers to construct more complex molecular architectures. Concurrently, the bromine atom offers a handle for further elaboration via modern metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This unique combination of reactive sites makes this compound a particularly useful reagent for medicinal chemistry research, where it can be utilized in the synthesis of compound libraries for screening, and in materials science for the development of novel organic structures. The compound is offered with a typical purity of 98% and is intended for use in a controlled laboratory environment by qualified professionals. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 5-bromo-2-but-3-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-3-5-6-10-7-8-11(14)9-12(10)13(15)16-4-2/h3,7-9H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHQHNDCUFKMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661120
Record name Ethyl 5-bromo-2-(but-3-en-1-yl)benzoate
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URL https://comptox.epa.gov/dashboard/DTXSID50661120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131587-75-1
Record name Ethyl 5-bromo-2-(3-buten-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131587-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-2-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the bromine atom at the 5-position of the benzoate ring.
  • Attachment of the but-3-enyl side chain at the 2-position of the benzoate.

This can be achieved through selective bromination of an ethyl 2-(but-3-enyl)benzoate precursor or via alkylation of an ethyl 5-bromobenzoate intermediate.

Bromination Techniques

Bromination of aromatic compounds is commonly performed using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective substitution.

  • N-Bromosuccinimide (NBS) Bromination: NBS is frequently used for selective bromination at activated aromatic positions. For example, bromination of phenol derivatives with NBS yields brominated products in high yields (up to 96%) under mild conditions. This method can be adapted for benzoate derivatives to introduce bromine at the desired position.

  • Direct Bromination with Br2: Bromine in the presence of a Lewis acid or under photochemical conditions can be used for aromatic bromination. Bromination of vinyl or alkynyl substituents can also be performed carefully to avoid over-bromination or side reactions.

Alkylation and Side Chain Introduction

The but-3-enyl side chain can be introduced via nucleophilic substitution or cross-coupling reactions:

  • Nucleophilic Substitution: Ethyl 5-bromobenzoate can undergo nucleophilic substitution with an appropriate but-3-enyl nucleophile or organometallic reagent to install the side chain.

  • Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and alkenyl boronic esters. For example, Suzuki coupling of boronic esters with brominated benzoate derivatives under Pd catalysis yields functionalized benzoates with high efficiency.

Specific Reported Synthetic Route (Hypothetical Based on Literature)

A plausible synthetic route based on typical procedures reported in the literature is as follows:

Step Reactants/Conditions Description Yield (%) Reference
1 Ethyl 2-hydroxybenzoate + NBS Selective bromination at 5-position to give ethyl 5-bromobenzoate ~90-96
2 Ethyl 5-bromobenzoate + but-3-enyl organometallic (e.g., Grignard or boronic ester) + Pd catalyst Suzuki coupling or nucleophilic substitution to introduce but-3-enyl group at 2-position 60-80

Alternative Bromination and Functionalization Approaches

  • Bromomethoxylation: Bromine in methanol with metal nitrate catalysts can add bromine and methoxy groups across double bonds, which can be useful for functionalizing alkenyl chains prior to further transformations.

  • Radical Bromination: Radical bromination using NBS under radical initiator conditions can selectively brominate allylic positions, potentially useful for modifying the but-3-enyl side chain if needed.

Analytical and Research Findings Relevant to Preparation

Structural and Molecular Data

Parameter Value Source
Molecular Formula C13H15BrO2
Molecular Weight 283.16 g/mol
SMILES CCOC(=O)C1=C(C=CC(=C1)Br)CCC=C
InChIKey KTHQHNDCUFKMOZ-UHFFFAOYSA-N

These data confirm the identity and purity of the synthesized compound.

Reaction Yields and Conditions

  • Bromination reactions with NBS typically yield brominated benzoates in the range of 90-96% under mild conditions.

  • Suzuki coupling reactions for side chain introduction yield the desired products in 60-80% range depending on catalyst and conditions.

  • Hydrolysis and purification steps are often required to isolate the pure this compound.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Limitations Yield Range (%) References
Aromatic Bromination with NBS NBS, solvent (e.g., CHCl3), room temp Mild, selective bromination High regioselectivity, good yields Requires control to avoid polybromination 90-96
Direct Bromination with Br2 Br2, Lewis acid or light Straightforward, but less selective Simple reagents Possible overbromination, side reactions Variable
Suzuki Coupling for Side Chain Pd catalyst, boronic ester of but-3-enyl Reflux or microwave, base (K2CO3) High efficiency C-C bond formation Requires organometallic reagents 60-80
Nucleophilic Substitution Organometallic reagent (Grignard) Anhydrous conditions, low temp Direct alkylation Sensitive to moisture, side reactions Moderate Inferred

Chemical Reactions Analysis

Types of Reactions

ethyl 5-bromo-2-(but-3-enyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The but-3-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 5-azido-2-(but-3-en-1-yl)benzoate or 5-thiocyanato-2-(but-3-en-1-yl)benzoate.

    Oxidation: Formation of 5-bromo-2-(but-3-en-1-yl)benzaldehyde or 5-bromo-2-(but-3-en-1-yl)benzoic acid.

    Reduction: Formation of 5-bromo-2-(but-3-en-1-yl)benzyl alcohol.

Scientific Research Applications

ethyl 5-bromo-2-(but-3-enyl)benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(but-3-enyl)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The presence of the bromine atom and the but-3-en-1-yl group can enhance its binding affinity and specificity towards target molecules. The ester group can also undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP* (Predicted)
Methyl Benzoate C₈H₈O₂ 136.15 -OCH₃ 1.96
Ethyl Benzoate C₉H₁₀O₂ 150.17 -OCH₂CH₃ 2.64
Ethyl 5-Bromo-2-(but-3-enyl)benzoate C₁₃H₁₅BrO₂ 307.16 -Br (C5), -CH₂CH₂CH=CH₂ (C2) 3.81 (estimated)

*logP values for methyl and ethyl benzoate from experimental data; target compound estimated via substituent contribution methods.

Table 2: Toxicity Comparison

Compound Dermal Irritation Sensitization Potential Phototoxicity
Methyl Benzoate Moderate Low None
Ethyl Benzoate Low Low None
This compound High (predicted) Moderate (predicted) Not studied

Biological Activity

Ethyl 5-bromo-2-(but-3-enyl)benzoate is an organic compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C13H15BrO2C_{13}H_{15}BrO_{2}. It is characterized by:

  • An ethyl group attached to the carboxyl group.
  • A bromine atom at the 5th position of the benzene ring.
  • A but-3-en-1-yl group at the 2nd position of the benzene ring.

This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their active sites and disrupting metabolic pathways. The presence of bromine enhances its binding affinity to target enzymes.
  • Receptor Binding: It may also bind to receptors, influencing cellular signaling pathways. The but-3-en-1-yl group can enhance specificity and potency against certain receptors.
  • Hydrolysis: The ester group can undergo hydrolysis, releasing benzoic acid derivatives that can further interact with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstMIC (mg/mL)
This compoundStaphylococcus aureusTBD
Similar CompoundsEscherichia coliTBD

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Research into structurally related compounds has revealed cytotoxic effects against various cancer cell lines, including hepatocarcinoma and erythroleukemia cells . The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.

Case Studies

  • Cytotoxicity Against Cancer Cells : In a study evaluating meroterpenoids, structurally similar compounds exhibited significant cytotoxicity against liver cancer cells. This compound's structural features may contribute similarly to these effects .
  • Antimicrobial Evaluation : A recent study on antimicrobial compounds derived from similar structures demonstrated promising results against Gram-positive and Gram-negative bacteria. The findings suggest that this compound could be a candidate for further antimicrobial development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for ethyl 5-bromo-2-(but-3-enyl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Halogenation and esterification are common approaches for synthesizing brominated benzoates. For example, bromine can be introduced via electrophilic aromatic substitution using Br₂/FeBr₃ or via directed ortho-metalation followed by quenching with a bromine source .
  • The but-3-enyl group can be incorporated through Friedel-Crafts alkylation or Heck coupling (if pre-functionalized). Temperature control (e.g., 0–25°C) and solvent selection (e.g., DCM or THF) are critical to avoid side reactions like alkene polymerization .
  • Optimization : Use kinetic studies (e.g., in situ IR monitoring) to adjust reaction times and stoichiometry. Catalytic systems like Pd for coupling reactions may improve yields .

Q. How can purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Chromatography : Purify via flash column chromatography (silica gel, hexane/EtOAc gradient) to separate byproducts like di-substituted isomers or unreacted starting materials .
  • Spectroscopy : Confirm structure using:
  • ¹H/¹³C NMR : Identify alkene protons (δ 5.0–6.0 ppm, coupling constants for trans/cis), bromine-induced deshielding in aromatic regions, and ester carbonyl (δ ~165–170 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :

  • Light and moisture sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent alkene oxidation or hydrolysis of the ester .
  • Decomposition risks : Monitor for color changes (yellowing indicates degradation) and periodically recheck purity via TLC or HPLC .

Advanced Research Questions

Q. How does the but-3-enyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer :

  • The alkene acts as an electron-donating group via conjugation, directing EAS to the para position relative to the ester. Competitive directing effects from bromine (meta-directing) require DFT calculations (e.g., Gaussian09) to predict dominant pathways .
  • Experimental validation : Perform nitration (HNO₃/H₂SO₄) and analyze product ratios via LC-MS to determine regiochemical outcomes .

Q. What strategies enable selective functionalization of the alkene without affecting the bromine or ester groups?

  • Methodological Answer :

  • Hydroboration-oxidation : Use BH₃·THF to install hydroxyl groups with anti-Markovnikov selectivity. Ensure low temperatures (–78°C) to prevent ester hydrolysis .
  • Epoxidation : Employ m-CPBA in DCM at 0°C; monitor via ¹H NMR for epoxy proton signals (δ 3.5–4.5 ppm) .
  • Catalytic hydrogenation : Use Pd/C (1 atm H₂) to saturate the alkene selectively; pre-test with model compounds to confirm bromine stability .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom typically shows high electrophilicity, making it a candidate for Suzuki-Miyaura coupling .
  • Transition-state analysis : Model Pd-catalyzed couplings (e.g., with aryl boronic acids) using software like ORCA or Schrödinger Suite to optimize ligand selection (e.g., SPhos vs. XPhos) .

Contradictions and Resolutions

  • Discrepancy in directing effects : suggests bromine dominates EAS regioselectivity, while highlights alkene conjugation. Resolution: Use steric maps and computational models to determine dominant effects in specific reactions.
  • Stability under reduction : Some protocols () report bromine stability under H₂, while others note debromination. Pre-test with micro-scale reactions to confirm compatibility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-bromo-2-(but-3-enyl)benzoate
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ethyl 5-bromo-2-(but-3-enyl)benzoate

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